molecular formula C57H101N13O17S B612453 RAGE antagonist peptide CAS No. 1092460-91-7

RAGE antagonist peptide

Cat. No.: B612453
CAS No.: 1092460-91-7
M. Wt: 1272.56
InChI Key: UPCWJIBXKJZZLN-RBQIHDOFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The receptor for advanced glycation end products antagonist peptide is a compound designed to inhibit the receptor for advanced glycation end products, a transmembrane receptor of the immunoglobulin family. This receptor binds various endogenous and exogenous ligands, initiating inflammatory downstream signaling pathways. The receptor for advanced glycation end products antagonist peptide has shown potential in anti-inflammatory and anti-tumor activities .

Mechanism of Action

Target of Action

The primary target of the RAGE antagonist peptide is the Receptor for Advanced Glycation End Products (RAGE) . RAGE is a transmembrane receptor of the immunoglobulin family that can bind various endogenous and exogenous ligands . It plays a crucial role in initiating inflammatory downstream signaling pathways . Therefore, RAGE represents an attractive drug target for age-related diseases .

Mode of Action

The this compound prevents RAGE from binding with several of its most important ligands, including HMGB-1, S100P, and S100A4 . It inhibits the interaction of these ligands with RAGE both in vitro and in vivo, reducing the ability of the ligands to stimulate RAGE activation of NFkB in cancer cells .

Biochemical Pathways

The interaction between RAGE and its ligands mainly results in a pro-inflammatory response and can lead to stress events often favoring mitochondrial dysfunction or cellular senescence . Thus, RAGE should be considered as a pattern recognition receptor (PRR), similar to those that regulate innate immunity . Innate immunity itself plays a central role in inflammaging, the chronic low-grade and sterile inflammation that increases with age and is a potentially important contributory factor in ageing .

Pharmacokinetics

It is known that the peptide can act both in vitro and in vivo , suggesting that it can be absorbed and distributed in the body to reach its target sites

Result of Action

The this compound has shown anti-tumor and anti-inflammatory activities . It reduces the ability of the ligands to stimulate RAGE activation of NFkB in cancer cells . In addition, systemic administration of the peptide has been shown to reduce the growth and metastasis of pancreatic tumors and also inhibit glioma tumor growth .

Action Environment

The action of the this compound can be influenced by various environmental factors. For instance, the expression of RAGE increases proportionally at the site of inflammation . Therefore, the inflammatory environment could potentially enhance the efficacy of the this compound.

Biochemical Analysis

Biochemical Properties

The receptor for advanced glycation end-products antagonist peptide plays a crucial role in biochemical reactions by inhibiting the binding of ligands to the receptor for advanced glycation end-products. This peptide interacts with several biomolecules, including advanced glycation end-products, S100/calcium granule protein, and high-mobility group protein 1. The receptor for advanced glycation end-products antagonist peptide disrupts the interaction between the receptor for advanced glycation end-products and these ligands, thereby preventing the activation of downstream signaling pathways that lead to inflammation and other pathological conditions .

Cellular Effects

The receptor for advanced glycation end-products antagonist peptide exerts significant effects on various cell types and cellular processes. In endothelial cells, the receptor for advanced glycation end-products antagonist peptide mitigates the effects of advanced glycation end-products, reducing oxidative stress and inflammation . In inflammatory cells, the receptor for advanced glycation end-products antagonist peptide inhibits the receptor for advanced glycation end-products-mediated signaling, leading to decreased cytokine release and reduced inflammation . Additionally, the receptor for advanced glycation end-products antagonist peptide influences cell signaling pathways, gene expression, and cellular metabolism by blocking the receptor for advanced glycation end-products-ligand interactions.

Molecular Mechanism

The receptor for advanced glycation end-products antagonist peptide exerts its effects at the molecular level by binding to the receptor for advanced glycation end-products and preventing its interaction with ligands. This inhibition blocks the activation of downstream signaling pathways, such as the nuclear factor kappa-B pathway, which is involved in inflammation and immune responses . By preventing the receptor for advanced glycation end-products-ligand interactions, the receptor for advanced glycation end-products antagonist peptide reduces the expression of pro-inflammatory genes and inhibits the release of inflammatory cytokines.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of the receptor for advanced glycation end-products antagonist peptide have been observed to change over time. The peptide demonstrates stability and maintains its inhibitory effects on the receptor for advanced glycation end-products-ligand interactions over extended periods . Long-term studies have shown that the receptor for advanced glycation end-products antagonist peptide can reduce chronic inflammation and oxidative stress in in vitro and in vivo models . The stability and degradation of the peptide may vary depending on the experimental conditions and the specific formulation used.

Dosage Effects in Animal Models

The effects of the receptor for advanced glycation end-products antagonist peptide vary with different dosages in animal models. At lower doses, the peptide effectively inhibits the receptor for advanced glycation end-products-ligand interactions and reduces inflammation without causing significant adverse effects . At higher doses, the receptor for advanced glycation end-products antagonist peptide may exhibit toxic effects, including potential cytotoxicity and disruption of normal cellular functions . It is essential to determine the optimal dosage to achieve therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

The receptor for advanced glycation end-products antagonist peptide is involved in various metabolic pathways, primarily through its interaction with the receptor for advanced glycation end-products and its ligands. By inhibiting the receptor for advanced glycation end-products-ligand interactions, the peptide affects metabolic flux and metabolite levels associated with inflammation and oxidative stress . The receptor for advanced glycation end-products antagonist peptide also interacts with enzymes and cofactors involved in these metabolic pathways, further modulating their activity and impact on cellular metabolism.

Transport and Distribution

The receptor for advanced glycation end-products antagonist peptide is transported and distributed within cells and tissues through specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the peptide in target tissues, where it can effectively inhibit the receptor for advanced glycation end-products-ligand interactions . The transport and distribution of the receptor for advanced glycation end-products antagonist peptide are crucial for its therapeutic efficacy and depend on factors such as peptide stability, formulation, and administration route.

Subcellular Localization

The subcellular localization of the receptor for advanced glycation end-products antagonist peptide plays a significant role in its activity and function. The peptide may contain targeting signals or undergo post-translational modifications that direct it to specific cellular compartments or organelles . By localizing to these subcellular regions, the receptor for advanced glycation end-products antagonist peptide can effectively inhibit the receptor for advanced glycation end-products-ligand interactions and modulate cellular processes associated with inflammation and oxidative stress.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of receptor for advanced glycation end products antagonist peptide involves solid-phase peptide synthesis, a method commonly used for peptide production. This technique allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically involves the following steps:

    Resin Loading: The first amino acid is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed.

    Coupling: The next amino acid is added to the chain.

    Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is achieved.

    Cleavage: The peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of receptor for advanced glycation end products antagonist peptide follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The process involves rigorous quality control measures to ensure the purity and efficacy of the final product .

Chemical Reactions Analysis

Types of Reactions

The receptor for advanced glycation end products antagonist peptide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Hydroxide ions, amines.

    Electrophiles: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Scientific Research Applications

The receptor for advanced glycation end products antagonist peptide has a wide range of scientific research applications:

    Chemistry: Used as a tool to study receptor-ligand interactions and to develop new therapeutic agents.

    Biology: Helps in understanding the role of receptor for advanced glycation end products in cellular processes and signaling pathways.

    Medicine: Investigated for its potential in treating inflammatory diseases, cancer, and diabetes by inhibiting receptor for advanced glycation end products-mediated pathways.

    Industry: Utilized in the development of anti-inflammatory and anti-tumor drugs.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The receptor for advanced glycation end products antagonist peptide is unique due to its peptide nature, which allows for specific and high-affinity binding to the receptor for advanced glycation end products. This specificity can result in fewer off-target effects compared to small-molecule antagonists .

Properties

IUPAC Name

(4S)-4-acetamido-5-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C57H101N13O17S/c1-30(2)27-41(48(60)78)67-52(82)39(19-22-46(76)77)64-49(79)35(15-11-13-24-58)62-51(81)38(18-21-45(74)75)65-53(83)40(23-26-88-10)66-56(86)43(29-32(5)6)69-57(87)47(33(7)8)70-54(84)36(16-12-14-25-59)63-55(85)42(28-31(3)4)68-50(80)37(61-34(9)71)17-20-44(72)73/h30-33,35-43,47H,11-29,58-59H2,1-10H3,(H2,60,78)(H,61,71)(H,62,81)(H,63,85)(H,64,79)(H,65,83)(H,66,86)(H,67,82)(H,68,80)(H,69,87)(H,70,84)(H,72,73)(H,74,75)(H,76,77)/t35-,36-,37-,38-,39-,40-,41-,42-,43-,47-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPCWJIBXKJZZLN-RBQIHDOFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)C(CCSC)NC(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C(CCCCN)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)O)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C57H101N13O17S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1272.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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